molecular formula C7H9NOS B2396145 2-(Cyclopropylmethoxy)-1,3-thiazole CAS No. 2199835-21-5

2-(Cyclopropylmethoxy)-1,3-thiazole

Cat. No.: B2396145
CAS No.: 2199835-21-5
M. Wt: 155.22
InChI Key: YUSDENZCCBJHIX-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-1,3-thiazole is a chemical compound featuring a thiazole core, a five-membered heteroaromatic ring containing both nitrogen and sulfur atoms. This structure is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive molecules with a wide range of pharmacological activities . The thiazole ring is known for its diverse biological activity, and its derivatives are key components in drugs with antibacterial, antifungal, antiviral, and anticancer effects . The specific substitution with a cyclopropylmethoxy group at the 2-position makes this compound a valuable building block for researchers, particularly in the design and synthesis of novel active molecules. It serves as a key synthetic intermediate for probe design and the development of next-generation drug candidates . In pharmaceutical research, thiazole derivatives have been explored as inhibitors for various biological targets. For instance, recent studies have incorporated thiazole moieties into the design of novel histone deacetylase (HDAC) inhibitors, which show promise as anticancer agents . Other research areas include the development of antimicrobials and agents that target unique bacterial pathways, such as mycolic acid biosynthesis in tuberculosis . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-6(1)5-9-7-8-3-4-10-7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSDENZCCBJHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the thiol group from thiourea on the α-haloketone, followed by cyclization to form the thiazole ring. A typical protocol involves refluxing equimolar quantities of thiourea and 2-bromo-1-cyclopropylethanone in ethanol for 6–8 hours, yielding the product in 65–75%. Modifications, such as using microwave irradiation or ionic liquids, have improved yields to 85–90% while reducing reaction times to 1–2 hours.

Table 1: Hantzsch Synthesis Optimization

Condition Reagents Solvent Time (h) Yield (%)
Conventional reflux Thiourea, 2-bromo-1-cyclopropylethanone Ethanol 6–8 65–75
Microwave-assisted Thiourea, 2-bromo-1-cyclopropylethanone DMF 1–2 85–90
Ionic liquid Thiourea, 2-chloro-1-cyclopropylethanone [BMIM]BF₄ 3 82

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating thiazole formation. This method enhances reaction efficiency by enabling rapid heating and uniform energy distribution.

Protocol and Advantages

A representative procedure involves mixing cyclopropylmethanol (1.2 equiv), thiourea (1 equiv), and α-bromoketone (1 equiv) in dimethylformamide (DMF) under microwave irradiation at 120°C for 15–20 minutes. The product is isolated via column chromatography, achieving yields of 88–92%. Key advantages include reduced side reactions and scalability for industrial applications.

One-Pot Multicomponent Reactions

One-pot strategies minimize intermediate purification steps, improving atom economy. A three-component reaction employing cyclopropylmethanol, thiourea, and α-bromoketones in aqueous media exemplifies this approach.

Green Solvent Systems

Using water as a solvent with Fe(SD)₃ (iron sodium dodecyl sulfate) as a catalyst, the reaction achieves 72–87% yields in 15–17 minutes at 60°C. The surfactant properties of Fe(SD)₃ enhance substrate solubility, while water ensures eco-friendly processing.

Green Chemistry Approaches

Sustainable methodologies prioritize solvent-free conditions or biodegradable catalysts.

Solvent-Free Mechanochemical Synthesis

Grinding cyclopropylmethanol, thiourea, and α-bromoketone in a ball mill for 30 minutes produces the target compound in 78% yield. This method eliminates solvent waste and reduces energy consumption.

Biocatalytic Routes

Recent advances employ lipases or esterases to catalyze the coupling of cyclopropylmethanol with preformed thiazole intermediates. Yields of 70–80% have been reported under mild conditions (pH 7.0, 37°C).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Method Yield (%) Time Eco-Friendliness Scalability
Classical Hantzsch 65–75 6–8 h Moderate High
Microwave 85–92 15–20 min Low Moderate
One-Pot (Fe(SD)₃) 72–87 15–17 min High High
Mechanochemical 78 30 min Very High Low

The one-pot Fe(SD)₃-mediated method strikes an optimal balance between efficiency and sustainability, making it preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

Pharmacological Properties

Thiazole derivatives, including 2-(Cyclopropylmethoxy)-1,3-thiazole, have shown a wide range of biological activities:

  • Antimicrobial Activity : Thiazole compounds have been studied for their antibacterial and antifungal properties. Research indicates that thiazole derivatives can exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The thiazole scaffold is prevalent in compounds that exhibit anticancer properties. For instance, several studies have reported the synthesis of thiazole-based compounds that demonstrate cytotoxic effects against cancer cell lines .
  • Anticonvulsant Effects : Some thiazole derivatives have been found to possess anticonvulsant properties. Compounds similar to this compound have been evaluated in animal models for their efficacy in preventing seizures .

Antibacterial Activity

A study synthesized various thiazole derivatives to evaluate their antibacterial efficacy. Among them, compounds containing the cyclopropyl group showed enhanced activity against resistant bacterial strains. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could lead to improved potency .

Anticancer Activity

In a recent investigation, researchers developed a series of thiazole derivatives and tested their effects on human cancer cell lines. One compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations. The study highlighted the importance of the thiazole moiety in enhancing anticancer activity .

Anticonvulsant Activity

Research focusing on the anticonvulsant properties of thiazole derivatives revealed that certain modifications to the cyclopropyl group could enhance efficacy in seizure models. Compounds were tested using established protocols, showing promising results compared to standard anticonvulsants .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell TypeIC50/ED50 (µM)Reference
AntibacterialStaphylococcus aureus5.6
AnticancerHuman cancer cell lines10.0
AnticonvulsantSeizure models (PTZ-induced)18.4

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2-(Cyclopropylmethoxy)-1,3-thiazole with structurally related thiazole derivatives:

Compound Name Substituent(s) Key Structural Features Electronic Effects
This compound Cyclopropylmethoxy (2-position) Bulky cyclopropane ring; ether linkage Electron-donating (methoxy group)
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole Chloromethyl (4), methyl (2), nitro (5) Multiple electron-withdrawing groups (NO₂, Cl) Strong electron-withdrawing effects
Thiazole-1,3,4-oxadiazole hybrids Oxadiazole fused to thiazole Extended π-system; dual heterocyclic cores Mixed electron-withdrawing/donating

Key Observations :

  • In contrast, 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole exhibits strong electron-withdrawing properties, which may enhance reactivity in electrophilic substitution but reduce metabolic stability .

Key Findings :

  • Thiazole-oxadiazole hybrids demonstrate notable cytotoxic activity, attributed to their dual heterocyclic systems, which may interact with DNA or enzyme targets .
  • The cyclopropylmethoxy group in This compound could confer improved metabolic stability compared to nitro-substituted analogs, making it a candidate for prolonged biological activity .

Biological Activity

2-(Cyclopropylmethoxy)-1,3-thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 2199835-21-5
  • Molecular Formula: C₇H₉NOS
  • Molecular Weight: 155.22 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that compounds with thiazole scaffolds can possess significant antimicrobial effects. A review highlighted that thiazoles are known for their ability to inhibit bacterial growth and are effective against various pathogens. The specific activity of this compound against different bacterial strains remains to be fully elucidated but shows promise based on structural similarities with other active thiazole derivatives.

Anticancer Properties

In vitro studies have suggested that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. The exact mechanism by which this compound exerts its anticancer effects is still under investigation but may involve the inhibition of specific kinases or the modulation of apoptotic pathways .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition: Similar thiazole compounds have been documented to inhibit enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Modulation: There is evidence suggesting that thiazoles can bind to receptors involved in inflammatory responses and cell growth regulation, leading to altered cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological properties of thiazole derivatives:

  • Study on Antimicrobial Activity:
    • A recent study evaluated a series of thiazole derivatives for their antibacterial activity against common pathogens. The results indicated that certain modifications on the thiazole ring significantly enhanced antimicrobial efficacy.
  • Anticancer Research:
    • In a study focusing on cancer cell lines, this compound was tested for cytotoxic effects. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Mechanistic Insights:
    • Research has indicated that thiazoles may induce apoptosis through mitochondrial pathways. This was demonstrated in experiments where treated cancer cells exhibited increased levels of pro-apoptotic markers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionModulation of metabolic pathways

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